Molecular weight and structural formula of N'-(4-phenylcyclohexylidene)acetohydrazide
Molecular weight and structural formula of N'-(4-phenylcyclohexylidene)acetohydrazide
Executive Summary
N'-(4-phenylcyclohexylidene)acetohydrazide (CAS: 473677-42-8) is a specialized acylhydrazone derivative characterized by a bulky, lipophilic 4-phenylcyclohexyl moiety coupled with a polar, hydrogen-bonding acetohydrazide group [1]. In medicinal chemistry and advanced organic synthesis, acylhydrazones serve as "privileged scaffolds." Their unique structural geometry allows them to act as dynamic covalent building blocks, metal-chelating ligands, and highly specific pharmacophores in drug discovery pipelines. This whitepaper provides a rigorous breakdown of its structural properties, synthesis causality, and analytical validation protocols.
Physicochemical Properties & Structural Elucidation
The molecular architecture of N'-(4-phenylcyclohexylidene)acetohydrazide dictates its chemical behavior. The molecule features an imine-like double bond (C=N) conjugated with an amide-like carbonyl (C=O) via an N-N linkage. This creates a highly stable, yet dynamically isomerizable system capable of E/Z isomerism around the C=N bond. The 4-phenylcyclohexyl group provides significant steric bulk and lipophilicity, which is critical for membrane permeability and hydrophobic pocket binding in target proteins [2].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₄H₁₈N₂O | Defines the stoichiometric baseline for synthesis [3]. |
| Molecular Weight | 230.31 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant) [1]. |
| CAS Registry Number | 473677-42-8 | Unique identifier for chemical databases and procurement [2]. |
| SMILES String | CC(=O)NN=C1CCC(c2ccccc2)CC1 | Enables computational modeling and in silico docking studies [1]. |
| H-Bond Donors | 1 (NH group) | Facilitates critical interactions with target enzyme active sites. |
| H-Bond Acceptors | 2 (C=O, C=N) | Enhances aqueous solubility and receptor anchoring. |
Synthesis Methodology: Acid-Catalyzed Condensation
Causality of Experimental Choices
The synthesis of acylhydrazones relies on the nucleophilic condensation of a ketone (4-phenylcyclohexanone) and a hydrazide (acetohydrazide).
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Catalyst Choice: A mild acid catalyst (e.g., glacial acetic acid) is employed. The acid protonates the carbonyl oxygen of the ketone, significantly enhancing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the weakly nucleophilic terminal nitrogen of the acetohydrazide to attack.
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Solvent Choice: Absolute ethanol is selected because its boiling point (78°C) provides optimal thermal energy for reflux without degrading the reagents. Furthermore, ethanol co-solubilizes the starting materials but often acts as an anti-solvent for the less polar hydrazone product upon cooling, driving the equilibrium forward via precipitation.
Step-by-Step Experimental Protocol
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Preparation : Dissolve 1.0 equivalent (e.g., 10 mmol) of 4-phenylcyclohexanone in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
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Addition : Slowly add 1.1 equivalents (11 mmol) of acetohydrazide to the stirring solution. The slight excess ensures complete consumption of the ketone.
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Catalysis : Introduce a catalytic amount of glacial acetic acid (approx. 0.1 equivalents / 1 mmol).
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Reflux : Attach a reflux condenser and heat the reaction mixture to 78°C for 2–4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.
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Workup : Upon completion (indicated by the disappearance of the ketone spot on the TLC plate), remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize product crystallization.
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Isolation : Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and traces of acetic acid.
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Purification : Recrystallize the crude solid from hot ethanol to yield pure N'-(4-phenylcyclohexylidene)acetohydrazide. Dry under high vacuum.
Workflow for the acid-catalyzed condensation synthesis of N'-(4-phenylcyclohexylidene)acetohydrazide.
Analytical Characterization (Self-Validating System)
To ensure scientific trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques. A robust protocol does not assume success; it proves it through data.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the exact mass and purity. The expected pseudo-molecular ion [M+H]+ peak must appear at m/z 231.3 [1]. The absence of a peak at m/z 175 (unreacted ketone) validates the completion of the reaction.
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¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃ or DMSO-d₆): Confirms structural connectivity.
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Aromatic protons of the phenyl ring will appear as a multiplet around 7.1–7.3 ppm.
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Methyl protons of the acetyl group will appear as a sharp singlet around 2.0–2.2 ppm.
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Secondary amine proton (NH) typically appears far downfield (8.0–10.5 ppm) due to strong deshielding by the adjacent carbonyl group and potential intramolecular hydrogen bonding.
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FT-IR (Fourier Transform Infrared Spectroscopy): Verifies the conversion of functional groups. The broad O-H stretch of the hemiaminal intermediate must be absent. Look for the sharp C=O stretch (amide I band) near 1650–1680 cm⁻¹ and the newly formed C=N stretch around 1600–1620 cm⁻¹.
Biological Applications and Pharmacological Potential
Acylhydrazones are highly valued in drug development due to their modularity. The CONHN=C linkage acts as a rigid, planar linker that can participate in extensive hydrogen-bonding networks within target proteins.
Derivatives structurally analogous to N'-(4-phenylcyclohexylidene)acetohydrazide are frequently investigated for target enzyme inhibition. The 4-phenylcyclohexyl group acts as a robust hydrophobic anchor, driving the molecule into deep, lipophilic binding pockets of kinases or bacterial enzymes, while the acetohydrazide core forms critical hydrogen bonds with hinge-region residues. Furthermore, the oxygen and nitrogen atoms in the acylhydrazone moiety can act as bidentate ligands, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺), a mechanism actively exploited in designing anti-tubercular and antioxidant agents.
Generalized mechanism of action for acylhydrazone derivatives in target enzyme inhibition.
